2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Overview
Description
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with amino, bromo, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, bromine, and cyanamide.
Formation of Intermediate: The initial step involves the bromination of 4-fluoroaniline to form 4-bromo-4-fluoroaniline.
Cyclization: The intermediate is then subjected to cyclization with cyanamide under acidic conditions to form the pyrimidine ring.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Amino-substituted pyrimidines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of disease-related processes, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-fluorophenyl)-6-methylpyrimidine
- 2-amino-5-chloro-4-(4-fluorophenyl)-1H-pyrimidin-6-one
- 2-amino-4-(4-fluorophenyl)-5-iodopyrimidine
Uniqueness
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one is unique due to the presence of both bromo and fluorophenyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-1-3-6(12)4-2-5/h1-4H,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHKBAKFBGNHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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